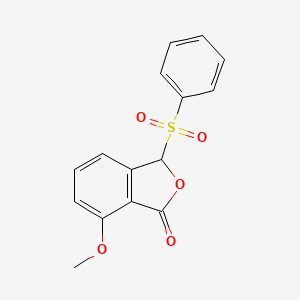

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5S/c1-19-12-9-5-8-11-13(12)14(16)20-15(11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOAFLKWYXXZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)OC2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449823 | |

| Record name | 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65131-09-1 | |

| Record name | 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

This guide provides a comprehensive overview and detailed protocol for the synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, a valuable compound in the landscape of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic strategy, reaction mechanism, and practical execution of the synthesis.

Introduction and Significance

This compound belongs to the phthalide class of compounds, which are characterized by a fused γ-lactone and benzene ring system. The substituent at the 3-position significantly influences the biological activity and physical properties of these molecules. The introduction of a phenylsulfonyl group at this position, combined with a methoxy group on the aromatic ring, imparts specific electronic and steric properties that are of interest for various applications. Phthalide derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and potential anticancer properties. The phenylsulfonyl moiety is a well-known pharmacophore that can enhance the biological activity of a molecule through various interactions with biological targets.

Synthetic Strategy and Mechanistic Insights

The most direct and efficient synthetic route to this compound involves the condensation of 2-formyl-3-methoxybenzoic acid with a source of the phenylsulfonyl nucleophile, typically benzenesulfinic acid or its sodium salt. This approach is a variation of the well-established synthesis of 3-substituted phthalides from phthalaldehydic acids.

The reaction proceeds through a nucleophilic addition of the sulfinate anion to the aldehyde group of 2-formyl-3-methoxybenzoic acid. The acidic proton of the carboxylic acid group can then protonate the resulting alkoxide, and subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group on the carboxylic acid, followed by dehydration, yields the final lactone product. The reaction is typically carried out in a suitable solvent and may be facilitated by acidic or basic conditions, although in many cases, the inherent acidity of the starting material is sufficient to catalyze the cyclization.

The reaction mechanism can be visualized as follows:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2-Formyl-3-methoxybenzoic acid[1] | ≥98% | Commercially Available |

| Sodium benzenesulfinate[2] | ≥98% | Commercially Available |

| Acetic Acid | Glacial | Standard Laboratory Grade |

| Ethanol | Anhydrous | Standard Laboratory Grade |

| Round-bottom flask | 100 mL | Standard Laboratory Glassware |

| Reflux condenser | - | Standard Laboratory Glassware |

| Magnetic stirrer with heating | - | Standard Laboratory Equipment |

| Buchner funnel and filter paper | - | Standard Laboratory Equipment |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formyl-3-methoxybenzoic acid (1.80 g, 10 mmol).

-

Addition of Reagents: To the flask, add sodium benzenesulfinate (1.80 g, 11 mmol) and glacial acetic acid (20 mL).

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled mixture is then slowly poured into 100 mL of ice-cold water with stirring.

-

Isolation of Product: The resulting precipitate is collected by vacuum filtration using a Buchner funnel. The solid is washed with cold water (2 x 20 mL) to remove any remaining acetic acid and inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white to off-white solid.

-

Drying and Characterization: The purified product is dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the product should also be determined and compared to the literature value (186.0 to 190.0 °C).

Overall Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Acetic Acid: Glacial acetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Heating: The reaction is carried out at an elevated temperature. Standard precautions for heating flammable solvents should be taken.

-

General Precautions: It is recommended to review the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound can be reliably achieved through the condensation of 2-formyl-3-methoxybenzoic acid and sodium benzenesulfinate. This method is robust, utilizes readily available starting materials, and involves straightforward experimental procedures. The resulting product is a valuable scaffold for further chemical exploration and biological evaluation. This guide provides a solid foundation for researchers to successfully synthesize and potentially further derivatize this interesting molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

Introduction: Unveiling a Molecule of Interest

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone is a unique heterocyclic compound characterized by a methoxy-substituted isobenzofuranone core linked to a phenylsulfonyl group. Its intricate structure suggests potential applications in medicinal chemistry and materials science, where understanding its fundamental physicochemical properties is not merely academic but a critical prerequisite for any development pipeline. The interplay between its lactone ring, sulfonyl group, and aromatic systems dictates its behavior in various chemical and biological environments.

This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and, more importantly, furnishes detailed, field-proven methodologies for the experimental determination of its key, yet to be publicly documented, properties. For researchers, scientists, and drug development professionals, this document serves as both a repository of current knowledge and a practical manual for the complete physicochemical profiling of this compound. The rationale behind each experimental choice is elucidated, ensuring a deep, causal understanding of the scientific process.

I. Core Molecular and Physical Attributes

The foundational step in characterizing any chemical entity is to establish its basic molecular and physical data. This information serves as the bedrock for all subsequent experimental design and data interpretation.

Structural and General Properties

| Property | Value | Source |

| Chemical Structure |  | --INVALID-LINK--[1] |

| Molecular Formula | C₁₅H₁₂O₅S | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 304.32 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| CAS Number | 65131-09-1 | --INVALID-LINK--, --INVALID-LINK--[1] |

| Appearance | White to Yellow powder/crystal | --INVALID-LINK--, --INVALID-LINK--[2] |

| Purity (Typical) | >98.0% (HPLC) | --INVALID-LINK-- |

Thermal and Lipophilicity Data

| Property | Value | Source & Notes |

| Melting Point | 186.0 - 190.0 °C | --INVALID-LINK-- |

| XLogP3-AA (Calculated) | 2.4 | --INVALID-LINK--[1]. This is a computationally derived value and requires experimental verification. |

II. Experimental Protocols for Comprehensive Characterization

The following sections provide detailed, step-by-step protocols for determining the critical physicochemical properties that are currently undocumented for this compound. These methods are designed to be self-validating and are grounded in established analytical principles.

A. Solubility Determination: The Gateway to Bioavailability

The aqueous solubility of a compound is a primary determinant of its absorption and bioavailability. Given the aromatic and sulfonyl moieties, low aqueous solubility is anticipated. The Shake-Flask method is the gold-standard for equilibrium solubility determination.[3][4]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid) as per WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[5] Also prepare purified water and relevant organic solvents (e.g., DMSO, Ethanol) for non-aqueous solubility.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each prepared medium. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 ± 1 °C for a minimum of 24-48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PVDF or PTFE syringe filter to remove undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the solubility in mg/mL or µg/mL from the concentration of the saturated solution.

References

An In-Depth Technical Guide to 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, CAS Number 65131-09-1. While direct research on this specific molecule is limited, this document synthesizes available data and provides a broader context based on the well-established biological activities of the isobenzofuranone scaffold. This approach aims to empower researchers with the foundational knowledge and methodological insights necessary to explore its therapeutic potential.

Core Molecular Attributes and Physicochemical Properties

This compound is a member of the isobenzofuranone (also known as phthalide) class of compounds, characterized by a fused γ-lactone and benzene ring system. The defining features of this particular derivative are the methoxy group at the 7-position and a phenylsulfonyl group at the 3-position.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 65131-09-1 | [1] |

| Molecular Formula | C₁₅H₁₂O₅S | [1][2] |

| Molecular Weight | 304.32 g/mol | [1][2] |

| Appearance | White to yellow powder or crystals | [2][3] |

| Melting Point | 186.0 to 190.0 °C | [2][3] |

| Purity (typical) | >98.0% (HPLC) | [3] |

The structural representation of this compound is crucial for understanding its potential interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis Strategies for the Isobenzofuranone Core

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Generalized Protocol for Isobenzofuranone Synthesis:

-

Starting Material Selection: The synthesis would likely begin with a suitably substituted o-toluic acid derivative, such as 2-methyl-3-methoxybenzoic acid, and a phenylsulfonyl-containing reagent.

-

Activation: The carboxylic acid group of the o-toluic acid derivative would be activated.

-

Sulfonylation: The activated intermediate would then be reacted with a phenylsulfinate salt or a related nucleophile to introduce the phenylsulfonyl group at the benzylic position.

-

Cyclization/Lactonization: The resulting intermediate would then undergo an intramolecular cyclization to form the lactone ring of the isobenzofuranone core. This step may be acid or base-catalyzed.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Causality in Experimental Choices: The choice of starting materials is dictated by the desired substitution pattern on the final molecule. The use of a two-phase system with a phase-transfer catalyst can be employed to improve reaction efficiency and yield by facilitating the interaction between reactants in different phases.[4]

The Biological Landscape of Isobenzofuranone Derivatives: A Framework for Investigation

The therapeutic potential of this compound can be inferred from the extensive research on the broader class of isobenzofuranone derivatives. These compounds have demonstrated a remarkable diversity of biological activities, suggesting multiple avenues for investigation.[5]

Antiproliferative and Cytotoxic Activity

A significant body of research points to the anticancer potential of isobenzofuranones.[5] Various derivatives have shown the ability to inhibit the growth of a range of cancer cell lines.[6]

Key Insights from Analogues:

-

C-3 functionalized isobenzofuranones have demonstrated significant antiproliferative activity against leukemia and lymphoma cell lines.[6]

-

Some derivatives have shown cytotoxic effects superior to the commercial drug etoposide in in vitro assays.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of a compound.[5]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant and Antifungal Activities

Natural and synthetic isobenzofuranones have been identified as potent antioxidants and antifungal agents.[7][8]

Mechanism of Antioxidant Action: Some derivatives act as scavengers of free radicals, such as superoxide and hydroxyl radicals.[8] This activity is often attributed to the phenolic moieties present in some analogues.

Antifungal Potential: Isopestacin, an isobenzofuranone with a substituted benzene ring at the C-3 position, has demonstrated notable antifungal properties.[8] This suggests that the phenyl group in this compound could contribute to similar activity.

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have been explored as inhibitors of various enzymes, indicating their potential in treating metabolic disorders.

α-Glucosidase and α-Amylase Inhibition: Certain isobenzofuranones have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9] This suggests a potential application in the management of diabetes.[9]

Analytical Characterization and Quality Control

For any research or drug development application, rigorous analytical characterization of this compound is essential to ensure its identity, purity, and stability.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactone carbonyl and the sulfonyl group.

Safety and Handling

Based on the safety data sheets for related compounds, this compound should be handled with appropriate precautions in a laboratory setting.

General Handling Guidelines:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Future Directions and Research Opportunities

While direct biological data for this compound is currently lacking, the rich pharmacology of the isobenzofuranone class provides a clear roadmap for future research.

Proposed Research Workflow:

Caption: Proposed research workflow for evaluating the therapeutic potential of this compound.

References

- 1. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]

- 3. This compound | 65131-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isopestacin, an isobenzofuranone from Pestalotiopsis microspora, possessing antifungal and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

Introduction to 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

This compound, also known as 7-methoxy-3-phenylsulfonylphthalide, belongs to the isobenzofuranone class of compounds. This heterocyclic motif is a core structure in numerous natural products and synthetic molecules with a wide array of biological activities. The incorporation of a phenylsulfonyl group at the 3-position introduces a chiral center and significantly influences the molecule's chemical properties and potential biological interactions. The methoxy group on the aromatic ring further modulates its electronic and steric characteristics.

Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will detail the predicted spectroscopic signatures of this compound.

Molecular Structure and Key Features

The structure of this compound (CAS No. 65131-09-1) is presented below.[1][2] Its molecular formula is C₁₅H₁₂O₅S, with a molecular weight of 304.32 g/mol .[3]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] Based on the structure, the following ¹H and ¹³C NMR spectral features are predicted.

Predicted ¹H NMR Spectrum

The expected proton NMR chemical shifts (in ppm, relative to a TMS standard) are summarized in the table below. These predictions are based on the analysis of similar isobenzofuranone structures and the known effects of substituents on aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Phenyl-H (ortho) | 7.8 - 8.0 | d | ~7-8 | Deshielded by the adjacent sulfonyl group. |

| Phenyl-H (meta) | 7.5 - 7.7 | t | ~7-8 | Standard aromatic region. |

| Phenyl-H (para) | 7.5 - 7.7 | t | ~7-8 | Standard aromatic region. |

| Ar-H (Isobenzofuranone) | 7.0 - 7.6 | m | The three protons on the isobenzofuranone ring will exhibit complex splitting patterns due to their relative positions. | |

| CH-SO₂ | 6.0 - 6.2 | s | This methine proton is significantly deshielded by the adjacent sulfonyl group and the lactone oxygen. | |

| OCH₃ | 3.8 - 4.0 | s | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The predicted carbon NMR chemical shifts are detailed below. The carbonyl carbon of the lactone and the carbons attached to the sulfonyl group are expected to be the most downfield signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Lactone) | 165 - 175 | Characteristic chemical shift for a lactone carbonyl. |

| C-O (Aromatic) | 155 - 165 | Aromatic carbon attached to the methoxy group. |

| C-SO₂ (Aromatic) | 135 - 145 | Aromatic carbon of the phenylsulfonyl group attached to sulfur. |

| Aromatic CH | 110 - 135 | Range for the various aromatic CH carbons. |

| C-O (Lactone) | 120 - 140 | Quaternary aromatic carbons of the isobenzofuranone ring. |

| CH-SO₂ | 80 - 90 | Aliphatic carbon attached to the sulfonyl group and lactone oxygen. |

| OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | 1750 - 1780 | Strong |

| SO₂ (asymmetric stretch) | 1320 - 1350 | Strong |

| SO₂ (symmetric stretch) | 1140 - 1160 | Strong |

| C-O-C (ether) | 1230 - 1270 and 1020 - 1075 | Strong |

| C=C (aromatic) | 1580 - 1620 | Medium to weak |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

The most characteristic peaks will be the strong absorption from the lactone carbonyl and the two strong absorptions from the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and major fragmentation pathways are outlined.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 304.

-

Major Fragmentation Pathways:

-

Loss of the phenylsulfonyl radical (•SO₂Ph) to give a fragment at m/z = 163.

-

Loss of the phenyl radical (•Ph) from the molecular ion.

-

Cleavage of the lactone ring.

-

Loss of the methoxy group (•OCH₃).

-

The NIST WebBook provides mass spectra for the parent 1(3H)-isobenzofuranone and related derivatives which can serve as a reference for interpreting the fragmentation patterns.[5][6][7]

Proposed Experimental Workflow for Spectroscopic Analysis

For researchers aiming to synthesize and characterize this molecule, the following experimental workflow is recommended.

Figure 2: A general workflow for the synthesis and spectroscopic characterization.

Representative Synthesis Protocol

While a specific protocol for this compound is not detailed in the surveyed literature, a plausible synthesis can be adapted from general methods for preparing 3-substituted phthalides. One common approach involves the reaction of a 2-formylbenzoate derivative with a suitable nucleophile. A potential route is outlined below:

-

Starting Material Preparation: Synthesis of methyl 2-formyl-3-methoxybenzoate. This can be achieved through oxidation of the corresponding benzyl alcohol or other established methods.

-

Sulfinate Addition: Reaction of methyl 2-formyl-3-methoxybenzoate with sodium benzenesulfinate in a suitable solvent (e.g., acetic acid or an alcohol).

-

Lactonization: The addition of the sulfinate to the aldehyde is expected to be followed by spontaneous or acid-catalyzed cyclization to form the this compound.

-

Purification: The crude product would then be purified by column chromatography on silica gel followed by recrystallization to obtain the pure compound.

Self-Validating System: The success of each step should be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed by the comprehensive spectroscopic analysis detailed above, including high-resolution mass spectrometry to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a robust framework for researchers to identify and characterize this compound. The proposed experimental workflow and synthesis outline provide a practical starting point for its preparation and analysis in a laboratory setting. As with any predictive guide, experimental verification remains the gold standard for structural elucidation.

References

- 1. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1(3H)-Isobenzofuranone, 3,3-dimethyl- [webbook.nist.gov]

- 6. 1(3H)-Isobenzofuranone [webbook.nist.gov]

- 7. 1(3H)-Isobenzofuranone [webbook.nist.gov]

The Emerging Frontier: A Technical Guide to the Biological Potential of Sulfonylated Isobenzofuranones

Foreword: The Rationale for a New Scaffold

In the landscape of medicinal chemistry, the isobenzofuranone scaffold, a γ-lactone fused to a benzene ring, has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] From antiproliferative and cytotoxic effects against various cancer cell lines to potent enzyme inhibition and antimicrobial properties, the versatility of this core is well-documented.[1][3][4] However, the relentless pursuit of enhanced efficacy, selectivity, and improved pharmacokinetic profiles necessitates continuous innovation. This guide introduces the next logical evolution of this promising scaffold: sulfonylated isobenzofuranones .

The introduction of a sulfonyl group (—SO₂—) is a well-established strategy in drug design to modulate a molecule's physicochemical properties. This functional group can enhance binding affinity through hydrogen bonding and dipole interactions, improve metabolic stability, and fine-tune solubility and bioavailability. By marrying the inherent biological activity of the isobenzofuranone core with the pharmacological advantages of the sulfonyl moiety, we unlock a new chemical space ripe for exploration.

This technical guide provides a comprehensive overview of the foundational knowledge on isobenzofuranones and logically extends it to their sulfonylated derivatives. We will delve into established synthetic routes, explore the diverse biological activities of the parent scaffold with quantitative data, and propose robust experimental protocols for the evaluation of novel sulfonylated analogues. This document is intended for researchers, scientists, and drug development professionals poised to explore this exciting new frontier.

The Isobenzofuranone Core: A Foundation of Diverse Bioactivity

The isobenzofuranone skeleton is a common motif in both natural products and synthetic compounds, exhibiting a wide array of pharmacological effects.[1][5] Understanding these inherent properties is crucial to appreciating the potential of their sulfonylated counterparts.

Antiproliferative and Cytotoxic Potential

A significant body of research has been dedicated to the anticancer properties of isobenzofuranone derivatives.[1] Numerous studies have demonstrated their capacity to inhibit the growth of various cancer cell lines, with some compounds showing activity superior to established chemotherapy agents like etoposide.[3]

Table 1: Comparative Antiproliferative Activity of C-3 Functionalized Isobenzofuranones

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [3] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [3] |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [3] |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [3] |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [3] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [3] |

IC50: The concentration of a compound required to inhibit 50% of cell growth.

The data clearly indicates that C-3 functionalization of the isobenzofuranone core can lead to potent cytotoxic effects.[3] The mechanism of action is still under investigation for many derivatives, but it is hypothesized to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Isobenzofuranone derivatives have been identified as potent inhibitors of several key enzymes, suggesting their potential in treating a range of diseases.[1]

-

α-Glucosidase and α-Amylase Inhibition: A series of isobenzofuranone derivatives have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[4] This makes them promising candidates for the development of novel antidiabetic agents.[4] For instance, compound 3d was found to be approximately 127 times more potent than the standard drug acarbose against α-glucosidase.[4]

-

Tyrosinase Inhibition: Certain isobenzofuranones have shown the ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[6] This activity suggests their potential application in the treatment of hyperpigmentation disorders. Molecular docking and NMR studies have indicated that these compounds may interact with the copper atoms in the active site of the enzyme.[6]

Neurological and Antioxidant Activities

Recent studies have expanded the biological profile of isobenzofuranones to include antidepressant and antioxidant effects.

-

Antidepressant Activity: Novel isobenzofuranone derivatives have been designed and synthesized as serotonin reuptake inhibitors.[7] One such compound, 10a, was shown to improve depression-like behavior in animal models by increasing serotonin levels in the cortex.[7]

-

Antioxidant Properties: Isobenzofuranone derivatives isolated from fungi have demonstrated potent antioxidant activity, as measured by their ability to scavenge free radicals in the DPPH assay.[5]

The Sulfonyl Moiety: A Gateway to Enhanced Pharmacological Properties

The introduction of a sulfonyl group is a strategic move in medicinal chemistry to enhance the drug-like properties of a lead compound. While direct literature on sulfonylated isobenzofuranones is scarce, the known effects of this functional group on other heterocyclic systems provide a strong rationale for their investigation.

Rationale for Sulfonylation

The sulfonamide group and other sulfonyl-containing moieties are present in a wide range of clinically approved drugs. Their inclusion can lead to:

-

Improved Binding Affinity: The sulfonyl group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, strengthening the binding of the molecule to its biological target.

-

Enhanced Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can increase the half-life of a drug.

-

Modulation of Physicochemical Properties: Sulfonylation can alter the lipophilicity and solubility of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Proposed Synthetic Strategies for Sulfonylated Isobenzofuranones

The synthesis of sulfonylated isobenzofuranones can be approached through several established methods for sulfonylation. A plausible and efficient route would involve a palladium-catalyzed domino coupling reaction.[8]

Caption: Proposed synthesis of sulfonylated isobenzofuranones.

This approach offers a practical and efficient method for constructing the desired compounds by simultaneously forming both a C(sp3)-S and a C(sp2)-C bond.[8]

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological potential of novel sulfonylated isobenzofuranones requires a battery of well-established in vitro assays.

Assessment of Antiproliferative Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[1]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., K562, U937, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the sulfonylated isobenzofuranone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Evaluation of Enzyme Inhibitory Activity

For assessing the potential of sulfonylated isobenzofuranones as enzyme inhibitors, specific assays targeting the enzymes of interest should be employed.

Example: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compounds and incubate.

-

Initiation of Reaction: Add the pNPG substrate to initiate the enzymatic reaction.

-

Termination of Reaction: After a defined incubation period, stop the reaction by adding a basic solution (e.g., Na₂CO₃).

-

Data Acquisition: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Concluding Remarks

The exploration of sulfonylated isobenzofuranones represents a promising and largely untapped area of research. The established biological activities of the isobenzofuranone core, combined with the well-documented benefits of incorporating a sulfonyl group, provide a strong rationale for the synthesis and evaluation of this new class of compounds.

Future research should focus on:

-

Synthesis of a diverse library of sulfonylated isobenzofuranones: Varying the substitution pattern on both the aromatic ring and the sulfonyl group will be crucial for establishing structure-activity relationships (SAR).

-

Broad-spectrum biological screening: Evaluating these novel compounds against a wide range of cancer cell lines, enzymes, and microbial strains will help to identify their most promising therapeutic applications.

-

Mechanism of action studies: For the most potent compounds, detailed mechanistic studies, including molecular docking and in vivo experiments, will be necessary to understand their mode of action and to validate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Indole- and Benzofuran-Based Benzylic Sulfones by Palladium-Catalyzed Sulfonylation of ortho-Iodoaryl Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanistic Elucidation of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

Foreword: Charting a Course for a Novel Investigational Compound

The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities. These range from antiproliferative and antifungal to antidepressant effects.[1][2] Within this promising class of compounds lies 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, a molecule of significant interest yet largely unexplored biological function. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, tailored for researchers and drug development professionals. We will proceed from foundational cytotoxic evaluations to intricate mechanistic studies, creating a robust data package for this novel chemical entity.

Foundational Knowledge and Hypothesized Mechanisms of Action

While no direct studies on this compound have been published, the known bioactivities of structurally related compounds allow us to formulate several well-grounded hypotheses for its mechanism of action.

The Isobenzofuranone Core: A Platform for Diverse Bioactivity

The isobenzofuran-1(3H)-one (phthalide) core is a recurring motif in biologically active natural products and synthetic compounds.[1][2] The C-3 position, in particular, has been a focal point for synthetic modifications that profoundly influence the pharmacological profile of these molecules.[1][3]

Primary Hypothesis: A Novel Antiproliferative Agent

Given that various C-3 functionalized isobenzofuranones have demonstrated significant cytotoxicity against cancer cell lines, our primary hypothesis posits that This compound functions as an antiproliferative agent by inducing cell cycle arrest and apoptosis in cancer cells. [1][3] The phenylsulfonyl group at the C-3 position may play a crucial role in binding to specific molecular targets within cancer cells, leading to the observed cytotoxicity.

Alternative Hypotheses: Exploring Neuroactivity

Recent research has also highlighted the potential of isobenzofuranone derivatives as modulators of the central nervous system. Therefore, we propose two alternative hypotheses:

-

Hypothesis 2a: A Potential Neuroprotective Agent. The 7-methoxy substitution is a common feature in compounds with neuroprotective and anti-inflammatory properties. It is plausible that this compound mitigates neuroinflammation, potentially through pathways like the TLR4/MyD88/MAPK signaling cascade or by activating the Nrf2/NQO-1 antioxidant response.[4]

-

Hypothesis 2b: A Serotonin Reuptake Inhibitor. Certain isobenzofuranone derivatives have been identified as inhibitors of serotonin reuptake, suggesting a potential application in the treatment of depression.[5]

This guide will first detail the experimental plan to rigorously test our primary hypothesis and then outline the methodologies to explore the alternative neuroactive potential.

Experimental Framework for Mechanistic Elucidation

This section provides a detailed, step-by-step experimental plan to systematically investigate the mechanism of action of this compound.

Part A: Foundational In Vitro Antiproliferative Assessment

The initial step is to determine the cytotoxic and antiproliferative effects of the compound across a panel of human cancer cell lines.

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| K562 | Chronic Myeloid Leukemia | Suspension cell line, well-characterized |

| U937 | Histiocytic Lymphoma | Suspension cell line, model for monocytic differentiation |

| MCF-7 | Breast Adenocarcinoma | Adherent, estrogen receptor-positive |

| MDA-MB-231 | Breast Adenocarcinoma | Adherent, triple-negative |

| HCT-116 | Colorectal Carcinoma | Adherent, mismatch repair deficient |

| A549 | Lung Carcinoma | Adherent, model for lung adenocarcinoma |

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight for adherent cell lines.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Part B: Delving into the Anticancer Mechanism

Assuming the compound shows promising antiproliferative activity, the next phase is to elucidate the underlying molecular mechanism.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

-

Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Diagram 1: Apoptosis Detection Workflow

Caption: Workflow for assessing apoptosis induction.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Treatment and Fixation: Treat cells as described for the apoptosis assay. Harvest the cells and fix them in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

To identify the molecular targets, perform Western blot analysis to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Table 2: Target Proteins for Western Blot Analysis

| Pathway | Target Proteins |

| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP |

| Cell Cycle | p21, p27, Cyclin D1, CDK4, Cyclin B1, CDK1 |

Part C: Investigating Neuroprotective and Anti-inflammatory Potential

To explore the alternative hypotheses, a series of in vitro assays using relevant cell lines are necessary.

-

BV-2 Microglial Cells: For studying neuroinflammation.

-

SH-SY5Y Neuroblastoma Cells: For assessing neuroprotection.

-

Pre-treatment: Pre-treat BV-2 cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels using ELISA kits.

-

-

Treatment: Treat SH-SY5Y cells with this compound.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as H₂O₂ or rotenone.

-

Cell Viability Assessment: Determine cell viability using the MTT assay.

Part D: Elucidating the Neuroactive Mechanism

Should the compound exhibit anti-inflammatory or neuroprotective effects, further mechanistic studies are warranted.

Diagram 2: Proposed Neuroinflammatory Signaling Pathway for Investigation

Caption: Key pathways in neuroinflammation.

Investigate the effect of the compound on the expression and phosphorylation of key proteins in the TLR4/MyD88/MAPK and Nrf2/NQO-1 pathways in BV-2 cells.

Part E: Serotonin Reuptake Inhibition Assay

To test the third hypothesis, a direct in vitro serotonin transporter (SERT) binding assay is required.

Protocol: SERT Binding Assay

-

Membrane Preparation: Use cell membranes prepared from cells recombinantly expressing human SERT.

-

Radioligand Binding: Perform a competitive binding assay using a radiolabeled SERT ligand (e.g., [³H]citalopram) and varying concentrations of this compound.

-

Scintillation Counting: Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the compound's affinity for SERT.

Data Interpretation and Future Directions

The experimental framework outlined above will generate a comprehensive dataset to elucidate the primary mechanism of action of this compound.

-

If the primary hypothesis is supported, subsequent studies should focus on in vivo efficacy in xenograft cancer models and further target deconvolution studies.

-

If the alternative hypotheses show promise, in vivo studies in models of neuroinflammation (e.g., LPS-induced neuroinflammation in mice) or depression (e.g., forced swim test) would be the logical next steps.

The multifaceted nature of the isobenzofuranone scaffold suggests that this compound could possess a polypharmacological profile, acting on multiple targets. A thorough investigation, as detailed in this guide, is essential to unlock its full therapeutic potential.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imjst.org [imjst.org]

- 3. researchgate.net [researchgate.net]

- 4. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Isobenzofuranone Core

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The isobenzofuranone framework, commonly referred to as the phthalide core, represents a cornerstone in the architecture of a vast array of biologically active natural products and synthetic molecules.[1][2] Its prevalence in compounds exhibiting diverse pharmacological properties—from antibiotic and anti-inflammatory to neuroprotective and anticancer activities—underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4][5][6][7][8] This guide aims to provide a comprehensive exploration of the chemical reactivity inherent to the isobenzofuranone core. By delving into the electronic underpinnings of its reactivity and surveying its participation in a wide range of chemical transformations, we seek to equip researchers and drug development professionals with the fundamental knowledge required to harness the synthetic potential of this versatile heterocyclic system. Our focus extends beyond a mere cataloging of reactions to an elucidation of the mechanistic principles that govern them, thereby empowering the rational design of novel molecular entities with therapeutic promise.

Structural and Electronic Landscape of the Isobenzofuranone Core

The isobenzofuranone skeleton consists of a γ-lactone fused to a benzene ring.[6] This fusion of an aromatic and a heterocyclic ring gives rise to a unique electronic landscape that dictates its chemical behavior. The key features influencing its reactivity are:

-

The Lactone Moiety: The ester linkage within the five-membered ring is the primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is susceptible to nucleophilic attack.[9][10] The endocyclic oxygen atom can also influence the electron distribution within the molecule.

-

The Fused Benzene Ring: The benzene ring is an aromatic system that can undergo electrophilic substitution reactions. The lactone ring acts as a substituent on the benzene ring, influencing the regioselectivity of these reactions.

-

The C-3 Position: The methylene group adjacent to the carbonyl group (C-3 position) is activated, making the protons on this carbon acidic. This allows for the formation of an enolate or related reactive species, opening up a plethora of functionalization possibilities at this position.[1]

The interplay of these structural elements results in a multifaceted reactivity profile, which we will explore in the subsequent sections.

Key Classes of Chemical Transformations

The isobenzofuranone core participates in a diverse array of chemical reactions, making it a versatile building block in organic synthesis. The principal modes of reactivity can be categorized as follows:

Nucleophilic Acyl Addition and Substitution at the Carbonyl Carbon

The electrophilic nature of the lactone carbonyl carbon makes it a prime target for nucleophiles. This reactivity is fundamental to many transformations of the isobenzofuranone core.

-

Mechanism: Nucleophiles add to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[9][10] The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the opening of the lactone ring.

-

Causality of Experimental Choices: The choice of nucleophile and solvent is critical. For instance, the reaction of phthalides with primary amines is a bimolecular nucleophilic substitution that affords 3-substituted isobenzofuran-1(3H)-ones.[11] The use of a non-protic solvent is often preferred to avoid quenching of the nucleophile.

Experimental Protocol: Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones via Nucleophilic Addition [11]

This protocol describes the reaction of o-phthalaldehydic acid with primary heterocyclic amines to yield 3-substituted isobenzofuran-1(3H)-one derivatives.

Materials:

-

o-Phthalaldehydic acid

-

Primary heterocyclic amine (e.g., 2-aminopyridine)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve o-phthalaldehydic acid (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

-

Add the primary heterocyclic amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation: The structure of the synthesized product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry to ensure the desired nucleophilic addition and subsequent cyclization has occurred.[11]

Reactions Involving the C-3 Position: The Power of Enolates

The protons at the C-3 position of the isobenzofuranone core are acidic and can be removed by a suitable base to form an enolate. This nucleophilic species is central to a wide range of carbon-carbon bond-forming reactions.

-

Aldol-type Condensations: The enolate can react with aldehydes and ketones in an aldol-type condensation. For example, the reaction of 1(3H)-isobenzofuranone with benzaldehyde in the presence of a base leads to the formation of a 3-benzylideneisobenzofuranone.[12]

-

Sulfa-Michael Desymmetrization: An elegant example of exploiting C-3 reactivity is the organocatalyzed sulfa-Michael desymmetrization of spirocyclic 2,5-cyclohexadienone isobenzofuranones. A cinchona-derived squaramide catalyst promotes the addition of aryl thiols to generate two stereocenters with high diastereoselectivity and enantioselectivity.[1]

Diagram: Enolate Formation and Subsequent Aldol Condensation

Caption: Formation of an isobenzofuranone enolate and its subsequent reaction with benzaldehyde.

Cycloaddition Reactions: A Diene in Disguise

Although the isobenzofuranone itself is not a classic diene, related isobenzofuran intermediates can be generated in situ and participate in cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic systems.

-

[4+2] Cycloadditions (Diels-Alder Reactions): Isobenzofurans, which can be transiently formed, are highly reactive dienes in Diels-Alder reactions. For instance, ligustilide, a naturally occurring phthalide, can undergo [4+2] cycloaddition reactions.[13] The reaction of isobenzofuran with tropones can yield both [6+4] and [2+4] cycloadducts.[14]

-

[8+2] Cycloadditions: Dienylisobenzofurans can undergo [8+2] cycloadditions with dienophiles like dimethyl acetylenedicarboxylate (DMAD). Density Functional Theory (DFT) studies have shown that these reactions can proceed through different mechanistic pathways, including a concerted [8+2] pathway or a stepwise [4+2] cycloaddition followed by a[1][15]-vinyl shift. The aromaticity of the resulting benzene ring is a significant driving force for these reactions.

Electrophilic Aromatic Substitution: Modulating the Benzene Ring's Reactivity

The fused lactone ring influences the reactivity of the benzene portion of the isobenzofuranone core in electrophilic aromatic substitution (EAS) reactions.

-

Directing Effects: The lactone ring is generally considered to be a deactivating group with meta-directing effects due to the electron-withdrawing nature of the carbonyl group. However, the overall outcome can be complex and influenced by the specific reaction conditions and the presence of other substituents.

-

Comparison with Benzofuran: In contrast to isobenzofuranone, the oxygen atom in benzofuran can donate its lone pair of electrons into the aromatic system, making it more reactive towards electrophiles. Electrophilic attack on benzofuran typically occurs at the 2- or 3-position of the furan ring.[16][17] This comparison highlights the significant impact of the carbonyl group on the electronic properties and reactivity of the fused aromatic system.

Diagram: Electrophilic Aromatic Substitution on Isobenzofuranone

Caption: General representation of electrophilic attack at the meta position of the isobenzofuranone core.

Rearrangement Reactions: Skeletal Diversification

The isobenzofuranone core can undergo skeletal rearrangements, often catalyzed by acids or transition metals, leading to the formation of new heterocyclic systems.[18][19]

-

1,2-Aryl Migration: A notable example is the hypervalent iodine-mediated 1,2-aryl migration in the synthesis of isobenzofuranones from 2-alkenylbenzoic acids.[2][20] This reaction proceeds through a cascade process involving lactonization, 1,2-aryl migration, and elimination.[2][20] The migratory aptitude of the aryl group is a key factor in the success of this rearrangement.

-

Acid/Base-Steered Cascade Cyclizations: 2-Acylbenzoic acids can react with isatoic anhydrides to form isobenzofuranone derivatives in the presence of a base. Subsequent treatment with an acid can promote a cascade of intramolecular rearrangement, nucleophilic addition, and cyclization to yield diverse isoindolobenzoxazinones.[21]

Synthetic Strategies and Applications

The rich reactivity of the isobenzofuranone core has been leveraged in the synthesis of numerous complex natural products and medicinally relevant compounds.

Divergent Synthesis

The reactivity of the isobenzofuranone scaffold can be finely tuned to achieve the divergent synthesis of different product classes from a common starting material. For instance, the aryl iodine-catalyzed reaction of 2-alkenyl benzoic acids can lead to either isobenzofuranones or isocoumarins, depending on the substitution pattern of the starting material.[2][20]

Asymmetric Synthesis

The development of asymmetric methods for the synthesis of chiral isobenzofuranones is of great interest due to the prevalence of stereocenters in biologically active phthalides.[1] Strategies include:

-

Organo- or metal-catalyzed nucleophilic attack on 3-substituted phthalides.[1]

-

Halolactonization of styrene-type carboxylic acids.[1]

-

Transition-metal catalyzed asymmetric hydrogenation.[1]

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis offers powerful methods for the construction of the isobenzofuranone core itself. For example, cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes provides an atom-efficient route to substituted isobenzofuranones with high yields and excellent regioselectivity.[15][22]

Quantitative Data Summary

The following table summarizes representative yields for various reactions involving the isobenzofuranone core, illustrating the efficiency of different synthetic methodologies.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |

| Divergent Synthesis | 2-(1-phenylvinyl)benzoic acid | mCPBA, catalytic aryl iodine, CSA | 3-benzylideneisobenzofuran-1(3H)-one | 77-89 | [2] |

| Sulfa-Michael Desymmetrization | Spiro-phthalide 2,5-cyclohexadienone | Aryl thiol, squaramide catalyst | Spirocyclic isobenzofuranone | up to 92 ee | [1] |

| Nucleophilic Addition | o-Phthalaldehydic acid | Primary heterocyclic amine | 3-Substituted Isobenzofuran-1(3H)-one | Good | [11] |

| Acid-Steered Cascade | 2-Acetylbenzoic acid, isatoic anhydride | Na2CO3, then p-TsOH | Isoindolobenzoxazinone | Good | [21] |

Conclusion and Future Outlook

The isobenzofuranone core is a truly remarkable scaffold, offering a wealth of opportunities for synthetic chemists and drug discovery scientists. Its diverse reactivity, stemming from the interplay of the lactone functionality, the fused aromatic ring, and the activated C-3 position, allows for a wide range of chemical manipulations. From nucleophilic additions and enolate-based functionalizations to cycloadditions and elegant rearrangements, the chemistry of isobenzofuranones is both rich and versatile.

Future research in this area will undoubtedly focus on the development of novel, highly selective catalytic methods for the synthesis and functionalization of the isobenzofuranone core. The exploration of new reaction pathways and the application of these methodologies to the synthesis of increasingly complex and biologically potent molecules will continue to be a vibrant and rewarding area of investigation. A deeper understanding of the structure-activity relationships of isobenzofuranone-containing compounds will further fuel the design and development of the next generation of therapeutics based on this privileged heterocyclic system.

References

- 1. Asymmetric synthesis of spirocyclic isobenzofuranones via a squaramide-catalysed sulfa-Michael desymmetrisation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00126A [pubs.rsc.org]

- 2. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. imjst.org [imjst.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. research.abo.fi [research.abo.fi]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. conference.pixel-online.net [conference.pixel-online.net]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Rearrangement Reactions | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

"experimental protocol for synthesizing 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone"

An Application Note for Medicinal Chemists and Process Development Scientists

Protocol for the Synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

Introduction and Scientific Context

The isobenzofuranone, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[1] The introduction of a sulfonyl group at the 3-position can significantly modulate the molecule's electrophilicity and its potential as a covalent modifier or its interaction with biological targets. The target molecule, this compound, serves as a valuable building block in drug discovery programs.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The chosen synthetic strategy involves the condensation of 2-formyl-3-methoxybenzoic acid with benzenesulfinic acid. This approach is predicated on the nucleophilic addition of the sulfinate anion to the aldehyde carbonyl, followed by an acid-facilitated intramolecular cyclization (lactonization) to yield the thermodynamically stable five-membered lactone ring. This method is efficient, utilizes readily available starting materials, and is amenable to scale-up.

Reaction Principle and Mechanism

The core of this synthesis is a one-pot reaction that proceeds in two key stages:

-

Nucleophilic Addition: The sodium salt of benzenesulfinic acid acts as a potent sulfur-based nucleophile. It attacks the electrophilic aldehyde carbon of 2-formyl-3-methoxybenzoic acid.

-

Intramolecular Cyclization: The resulting intermediate undergoes a rapid, acid-catalyzed dehydration and cyclization. The carboxylic acid group attacks the newly formed stereocenter, displacing a molecule of water and forming the stable isobenzofuranone ring system.

Overall Reaction Scheme:

Caption: One-pot synthesis of the target compound.

Materials and Equipment

Reagents and Solvents

| Reagent | CAS No. | Molecular Weight | Supplier Suggestion | Notes |

| 2-Formyl-3-methoxybenzoic acid | 60407-04-7 | 180.16 g/mol | Commercially Available | Also known as 3-methoxyphthalaldehydic acid.[2] |

| Sodium benzenesulfinate | 873-55-2 | 164.16 g/mol | Commercially Available | Ensure it is dry before use. |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade or higher | Serves as both solvent and acid catalyst. |

| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | Reagent Grade | For washing and recrystallization. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | --- | For work-up and recrystallization. |

Equipment

-

Round-bottom flask (sized for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

Experimental Workflow and Protocol

The entire process from setup to pure product can be accomplished within a standard laboratory workday.

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formyl-3-methoxybenzoic acid (5.0 g, 27.75 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add glacial acetic acid (80 mL) to the flask. Stir the mixture to achieve partial or full dissolution. To this suspension, add sodium benzenesulfinate (5.0 g, 30.45 mmol, 1.1 equiv).

-

Expert Insight: Using a slight excess (1.1 equivalents) of the sodium benzenesulfinate ensures the complete consumption of the limiting aldehyde starting material, simplifying purification.

-

-

Reaction Execution: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the reaction mixture to a gentle reflux (approx. 118 °C) with continuous stirring.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product is expected to have a lower Rf value than the starting aldehyde. Allow the reaction to proceed for 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Work-up and Isolation: After completion, remove the heating mantle and allow the flask to cool to room temperature. As the mixture cools, the product will begin to precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with deionized water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).

-

Causality: The water wash is critical for removing the acetic acid solvent and any unreacted sodium benzenesulfinate. The subsequent cold ethanol wash removes more soluble organic impurities while minimizing loss of the desired product.

-

-

Drying: Dry the collected white to off-white solid in a vacuum oven at 60 °C overnight. Determine the mass and calculate the yield. (Typical yield: 80-90%).

Purification by Recrystallization

-

Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of boiling glacial acetic acid or a 9:1 ethanol/water mixture to just dissolve the solid.

-

Allow the solution to cool slowly to room temperature, during which time crystals will form.

-

Cool the flask in an ice bath to complete the crystallization process.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Result |

| Appearance | White to light yellow crystalline powder.[3] |

| Melting Point | 186.0 to 190.0 °C.[3] |

| Purity (by HPLC) | >98.0%.[3] |

| ¹H NMR | Consistent with the proposed structure. |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₅H₁₂O₅S (MW: 320.32). |

| FT-IR | Characteristic peaks for C=O (lactone), SO₂ (sulfonyl), and C-O-C (ether) groups. |

Safety and Handling

-

This procedure should be performed in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Substituted Isobenzofuranone

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antioxidant, antimicrobial, antiplatelet, and cytotoxic effects.[2] The substitution at the C-3 position of the isobenzofuranone core has been a particular focus for modulating pharmacological activity. The introduction of a phenylsulfonyl group at this position, combined with a methoxy group on the aromatic ring, as seen in 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, presents a unique chemical entity with potential for diverse therapeutic applications.

While direct and extensive biological data for this compound is not yet widely published, the well-documented activities of the isobenzofuranone core and the known pharmacological relevance of the phenylsulfonyl moiety allow for informed hypotheses regarding its potential applications. Phenylsulfonyl derivatives, for instance, are known to possess anti-inflammatory and analgesic properties.[3][4] This document provides a detailed guide for researchers to explore the medicinal chemistry of this compound, outlining potential therapeutic avenues and providing robust protocols for its investigation.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one | [5] |

| Synonyms | 7-Methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one | [5] |

| CAS Number | 65131-09-1 | [5][6][7] |

| Molecular Formula | C₁₅H₁₂O₅S | [5] |

| Molecular Weight | 304.3 g/mol | [5] |

| Appearance | White to Yellow powder/crystal | |

| Melting Point | 186.0 to 190.0 °C | [6] |

Hypothesized Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally related compounds, we can postulate several promising areas for the investigation of this compound.

Anti-Cancer Activity

The isobenzofuranone scaffold is present in compounds with demonstrated antiproliferative and cytotoxic effects.[1] The mechanism of action for some of these compounds involves the induction of apoptosis.

-

Hypothesized Mechanism: this compound may exert anti-cancer effects by inducing apoptosis in cancer cells. The phenylsulfonyl group could potentially interact with specific cellular targets, such as transcription factors or enzymes involved in cell proliferation and survival. The methoxy group can influence the compound's pharmacokinetic properties and its interaction with biological targets.

Experimental Protocols

Protocol 1: Evaluation of In Vitro Anti-Cancer Activity

This protocol outlines a standard workflow for assessing the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.

Caption: Workflow for in vitro anti-cancer evaluation.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced toxicity.

-

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) in their respective recommended media.

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Cell Viability Assay (MTT/MTS):

-

Treat the cells with the serially diluted compound and a vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-